molecular formula C12H12N2O2 B15209856 N-Methyl-2-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 62039-94-5

N-Methyl-2-(3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B15209856
CAS No.: 62039-94-5
M. Wt: 216.24 g/mol
InChI Key: LJPRLDMHEPPMQW-UHFFFAOYSA-N
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Description

N-Methyl-2-(3-methyl-1,2-oxazol-5-yl)benzamide is a benzamide derivative featuring a 3-methyl-substituted 1,2-oxazole ring at the 2-position of the benzene core.

Properties

CAS No.

62039-94-5

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-methyl-2-(3-methyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C12H12N2O2/c1-8-7-11(16-14-8)9-5-3-4-6-10(9)12(15)13-2/h3-7H,1-2H3,(H,13,15)

InChI Key

LJPRLDMHEPPMQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=CC=C2C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(3-methylisoxazol-5-yl)benzamide typically involves the reaction of 3-amino-5-methylisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(3-methylisoxazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-Methyl-2-(3-methylisoxazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Methyl-2-(3-methylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between N-Methyl-2-(3-methyl-1,2-oxazol-5-yl)benzamide and related benzamide derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Synthetic Method
This compound 3-methyl-1,2-oxazol-5-yl at benzamide 2-position; N-methyl ~220.24 Potential anti-inflammatory activity (inferred from MZO-2 analog) Likely cyclization/condensation (e.g., Na2S2O5/DMF-mediated steps)
Risvodetinib (C33H34N8O2; WHO Drug List 90) 4-methyl-1,2-oxazol-5-yl; pyrimidine and piperazine extensions 598.69 Kinase inhibitor candidate (structural inference) Multi-step coupling (pyrimidine/piperazine synthesis)
DY256R37 (CAS 1110873-99-8) 3-methyl-1,2-oxazol-5-ylmethylsulfanyl linker; nitro-CF3-phenyl group 480.46 Therapeutic agent (undisclosed target; sulfanyl group may enhance binding) Thioether formation and amide coupling
(E)-N-Methyl-2-(1-phenylprop-1-en-1-yl)benzamide () Alkyne-derived vinyl substituent ~263.33 Model for cobalt-catalyzed C–H activation studies Cobalt-catalyzed alkyne coupling
MZO-2 (Ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-oxazol-5-yl)ethanimidate) 3-methyl-1,2-oxazol-5-yl; ethanimidate and carbamoyl extensions Not reported Anti-inflammatory (inhibits carrageenan-induced edema and contact sensitivity in mice) Multi-step condensation/cyclization
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide; N,O-bidentate directing group Not reported Facilitates metal-catalyzed C–H functionalization Amide coupling (benzoyl chloride + amino alcohol)

Key Comparative Insights

Structural Variations and Electronic Effects :

  • The 3-methyl-1,2-oxazole group in the target compound provides a rigid, electron-deficient heterocycle, contrasting with DY256R37 ’s sulfanyl linker (enhanced flexibility) and risvodetinib ’s extended pyrimidine-piperazine system (bulkier, kinase-targeting motifs) .
  • Compared to N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the oxazole substituent may reduce hydrogen-bonding capacity but improve metabolic stability .

Synthetic Routes: The target compound’s synthesis likely parallels MZO-2, involving cyclization of a substituted oxazole (e.g., Na2S2O5-mediated reactions) . In contrast, DY256R37 requires thioether formation, and risvodetinib relies on complex heterocyclic couplings .

Biological and Functional Implications :

  • MZO-2 ’s anti-inflammatory activity suggests the 3-methyl-oxazole motif may contribute to modulating immune responses, though the target compound’s simpler structure could limit potency compared to MZO-2 ’s extended carbamoyl group .
  • The absence of a directing group (cf. N-(2-Hydroxy...)benzamide ) implies the target compound is less suited for metal-catalyzed reactions but may exhibit better bioavailability .

Biological Activity

N-Methyl-2-(3-methyl-1,2-oxazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is classified as an isoxazole derivative characterized by a five-membered heterocyclic structure. Its molecular formula is C12_{12}H12_{12}N2_{2}O, with a molecular weight of 216.24 g/mol. The unique substitution pattern on the isoxazole ring enhances its chemical reactivity and biological activity, making it a subject of various scientific investigations .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It shows promise in inhibiting the growth of cancer cell lines. For example, analogs of this compound have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines. The following table summarizes findings from various studies regarding its anticancer activity:

CompoundCell Line TestedIC50_{50} (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)10.5Induces apoptosis
This compoundU937 (Leukemia)8.0Inhibits cell proliferation
2-Acetamido-N-(3-methylisoxazol-5-yl)benzamideCEM (Leukemia)6.7Cell cycle arrest

These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Case Studies

A notable case study investigated the compound's interaction with specific molecular targets involved in inflammatory processes. It was found to inhibit enzymes that play critical roles in inflammation, suggesting potential applications in treating inflammatory diseases . Further research is needed to elucidate the specific pathways affected by this compound.

Synthesis and Structural Analogues

The synthesis of this compound typically involves several steps including oxidation and substitution reactions. The following table outlines some synthetic pathways:

Reaction TypeReagentCondition
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionNucleophiles (amines, thiols)Presence of a base

Additionally, structural analogs such as 2-Acetamido-N-(3-methylisoxazol-5-yl)benzamide have been synthesized to compare biological activities, revealing that slight modifications can significantly impact efficacy .

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